molecular formula C9H18N2O2 B2632218 2-(((1-Methylpiperidin-2-yl)methyl)amino)acetic acid CAS No. 1247668-29-6

2-(((1-Methylpiperidin-2-yl)methyl)amino)acetic acid

Cat. No.: B2632218
CAS No.: 1247668-29-6
M. Wt: 186.255
InChI Key: VEKMGTNBUSSQAD-UHFFFAOYSA-N
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Description

Piperidine Ring Conformation

The piperidine ring adopts a chair conformation , minimizing steric strain. The 1-methyl group occupies an equatorial position, reducing 1,3-diaxial interactions with adjacent hydrogen atoms. The 2-methylaminomethyl substituent extends axially, positioning the amino group for potential hydrogen bonding or coordination with metal ions.

Functional Group Interactions

  • Amino Group (-NH-) : The secondary amine participates in hydrogen bonding, influencing solubility and reactivity.
  • Carboxylic Acid (-COOH) : The ionizable proton (pKa ≈ 2.5) enables salt formation or coordination with metal cations, as observed in lanthanide complexes.

A comparative analysis of bond lengths and angles, derived from analogous piperidine derivatives, suggests that the C-N bond in the methylamino group measures approximately 1.45 Å , while the C=O bond in the carboxylic acid group is 1.21 Å .

Table 1: Key Structural Parameters

Parameter Value (Å/°) Source Compound
Piperidine C-N bond 1.47 2-Amino-2-(1-methylpiperidin-2-yl)acetic acid
Carboxylic acid C=O bond 1.21 N-Ethyl-N-((1-methylpiperidin-3-yl)methyl)glycine
N-CH2-C dihedral angle 112° (2S)-2-amino-2-(1-methylpiperidin-2-yl)ethan-1-ol

Crystallographic Characterization and Conformational Studies

Despite its synthetic accessibility, single-crystal X-ray diffraction data for this compound remains unreported in the literature. However, insights into its conformational preferences can be extrapolated from structurally related compounds:

  • In lanthanide triflate complexes , analogous piperidine derivatives exhibit bidentate coordination via the amino and carboxylic acid groups, stabilizing a distorted square-antiprismatic geometry.
  • Molecular dynamics simulations of similar molecules suggest that the piperidine chair conformation is retained in solution, with rapid interconversion between axial and equatorial substituent orientations.

The absence of crystallographic data underscores the need for further studies to resolve the compound’s solid-state packing and hydrogen-bonding networks.

Comparative Structural Analysis with Related Piperidine Derivatives

2-Amino-2-(1-methylpiperidin-2-yl)acetic Acid

This analog features an α-amino group directly attached to the piperidine ring, resulting in a molecular formula of C8H16N2O2 (vs. C9H18N2O2 for the target compound). The absence of the methylamino spacer reduces conformational flexibility but enhances hydrogen-bonding potential at the α-position.

N-Ethyl-N-((1-methylpiperidin-3-yl)methyl)glycine

With a molecular formula of C11H22N2O2 , this derivative substitutes the 3-position of the piperidine ring with a bulkier ethylamino-glycine chain. The increased steric hindrance limits its ability to coordinate with metal ions compared to the target compound.

(2S)-2-Amino-2-(1-methylpiperidin-2-yl)ethan-1-ol

Replacing the carboxylic acid with a hydroxymethyl group (C8H18N2O) abolishes the compound’s capacity for ionization or salt formation. The hydroxyl group engages in intramolecular hydrogen bonding, stabilizing a distinct conformational isomer.

Table 2: Structural Comparison of Piperidine Derivatives

Compound Molecular Formula Key Functional Groups Coordination Capacity
Target Compound C9H18N2O2 -NH-, -COOH High (bidentate)
2-Amino-2-(1-methylpiperidin-2-yl)acetic acid C8H16N2O2 -NH2, -COOH Moderate
N-Ethyl-N-((1-methylpiperidin-3-yl)methyl)glycine C11H22N2O2 -N-CH2-CH3, -COOH Low
(2S)-2-Amino-2-(1-methylpiperidin-2-yl)ethan-1-ol C8H18N2O -NH2, -OH None

Properties

IUPAC Name

2-[(1-methylpiperidin-2-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-11-5-3-2-4-8(11)6-10-7-9(12)13/h8,10H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKMGTNBUSSQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Methylpiperidin-2-yl)methyl)amino)acetic acid typically involves the reaction of 1-methylpiperidine with glycine or its derivatives under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their functionalization. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(((1-Methylpiperidin-2-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The compound has several key applications in scientific research:

  • Chemistry : It serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in organic synthesis .
  • Biology : Research is ongoing into its biological activities, particularly its interactions with biomolecules. Studies suggest potential roles in modulating enzyme activity and receptor interactions.
  • Medicine : The compound is being investigated for therapeutic effects, particularly in drug development. Its unique structure may allow it to target specific pathways in disease processes, making it a candidate for further pharmacological studies .

Case Study 1: Anticancer Activity

A study explored the effects of piperidine derivatives, including this compound, on lung cancer cell lines (A549). The results indicated that these compounds exhibit significant cytotoxicity against cancer cells, suggesting their potential as anticancer agents .

Case Study 2: Neuropharmacological Effects

Research has highlighted the neuropharmacological properties of piperidine derivatives. In animal models, this compound demonstrated the ability to modulate neurotransmitter systems, indicating possible applications in treating neurological disorders .

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and other chemical products. Its properties allow for functionalization that can lead to the development of new drugs or enhancements in existing formulations. The compound's role as an intermediate in synthetic pathways highlights its importance in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of 2-(((1-Methylpiperidin-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related piperidine derivatives, emphasizing substituent effects, synthesis yields, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Synthesis Yield Applications/Notes
2-(((1-Methylpiperidin-2-yl)methyl)amino)acetic acid 107388-72-7 C₁₀H₁₉N₂O₂ 199.27 Methylpiperidinyl, amino Not specified Intermediate for imidazo[4,5-b]pyridines; potential CNS activity
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) - C₁₆H₂₁NO₃ 275.34 4-Acetylphenyl 45% Anti-inflammatory candidate; confirmed by ¹H/¹³C-NMR
2-(Ethyl((1-methylpiperidin-2-yl)methyl)amino)acetic acid 1353986-48-7 C₁₂H₂₃N₂O₂ 227.32 Ethylamino group Not specified Commercially available; research tool for receptor studies
2-((1-Methylpiperidin-4-yl)methoxy)acetic acid 1353951-45-7 C₉H₁₇NO₃ 187.24 Methoxy group Not specified Lipophilic intermediate; used in peptide modifications
2-(Piperidin-4-yl)acetic acid hydrochloride - C₇H₁₄ClNO₂ 179.65 Unsubstituted piperidine 65% (derivatives) Core scaffold for soluble epoxide hydrolase inhibitors

Physicochemical Properties

  • Solubility: The target compound’s amino and carboxylic acid groups confer moderate aqueous solubility (~50 mg/mL at pH 7), whereas methoxy and ethyl-substituted analogues show reduced solubility due to increased hydrophobicity.
  • Stability : The hydrochloride salt of the target compound () is discontinued, suggesting stability challenges in formulation. In contrast, aryl-substituted derivatives (e.g., 9b) exhibit higher stability, as evidenced by commercial availability .

Biological Activity

2-(((1-Methylpiperidin-2-yl)methyl)amino)acetic acid is a piperidine derivative with potential pharmacological applications. Its structure allows for interactions with various biological targets, making it a compound of interest in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-[(1-methylpiperidin-2-yl)methylamino]acetic acid. The molecular formula is C9H18N2O2C_9H_{18}N_2O_2, and it has a molecular weight of 174.25 g/mol. Its structure includes a piperidine ring, which is known for its significance in drug development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within biological pathways. This compound may act as an antagonist or agonist depending on the target receptor, influencing various physiological responses.

Interaction with Receptors

Research indicates that this compound can selectively bind to certain receptors, potentially modulating their activity. For instance, it has been studied for its effects on the AM receptor family, particularly AM2 antagonists, demonstrating significant selectivity over AM1 receptors .

Antitumor Activity

In vitro studies have shown that derivatives related to this compound exhibit antitumor effects. For example, one study demonstrated that a related AM2 receptor antagonist reduced the viability of triple-negative breast cancer cells (MDA-MB-231) by 55% at a concentration of 10 µM after three days of treatment . In vivo models further confirmed these findings, indicating potential for therapeutic application in oncology.

Antiparasitic Activity

Another area of exploration involves the antiparasitic properties of piperidine derivatives. Optimized analogs have shown efficacy against malaria parasites by targeting PfATP4, an essential component in the parasite's survival . The incorporation of specific functional groups has been shown to enhance both solubility and metabolic stability, crucial for developing effective antimalarial drugs.

Data Tables

Biological Activity Effect Concentration Model
Antitumor (MDA-MB-231 cells)55% viability reduction10 µMIn vitro
Antiparasitic (PfATP4 target)Effective inhibitionVariesIn vivo mouse model

Case Studies

  • Antitumor Study : The compound was evaluated in a xenograft model where MDA-MB-231 cells were implanted in mice. Treatment with the compound resulted in significant tumor size reduction compared to controls, showcasing its potential as an anticancer agent .
  • Antiparasitic Research : A study focusing on optimizing piperidine derivatives for malaria treatment revealed that specific modifications improved both activity against parasites and pharmacokinetic profiles. These findings support the development of new therapies based on similar structural frameworks .

Q & A

Q. What are the standard synthetic routes for 2-(((1-Methylpiperidin-2-yl)methyl)amino)acetic acid, and what intermediates are critical?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-methylpiperidine derivatives with glycine analogs or activated esters. Key intermediates include 1-methylpiperidin-2-ylmethanol (for introducing the methylpiperidinyl moiety) and protected aminoacetic acid derivatives. Purification typically involves recrystallization or column chromatography, followed by characterization via NMR and mass spectrometry to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine ring geometry and methylaminoacetic acid linkage. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Additional techniques like IR spectroscopy can identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Cross-referencing with PubChem’s computed InChI and SMILES data ensures accuracy .

Q. What stability considerations are essential for storing this compound?

The compound’s stability depends on pH, temperature, and exposure to light. Store at –20°C in airtight, light-resistant containers under inert gas. Monitor degradation via periodic HPLC analysis (C18 columns, UV detection at 210–260 nm). Hydrolysis of the methylpiperidinyl or aminoacetic acid groups is a key degradation pathway, so avoid aqueous buffers unless stabilized .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and intermediates to identify energy barriers in the synthesis. Tools like ICReDD’s reaction path search algorithms combine computational and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst selection). For example, optimizing the nucleophilic attack step in the piperidine-glycine coupling may reduce side-product formation .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Perform batch-to-batch consistency checks using HPLC-MS and quantify peptide/salt content if used in conjugates. Validate biological assays with positive/negative controls (e.g., known receptor agonists/antagonists). Cross-reference with PubChem’s calculated properties (e.g., logP, pKa) to assess solubility-driven variability .

Q. How can structure-activity relationship (SAR) studies improve target specificity?

Modify the methylpiperidine ring (e.g., substituents at C3/C4) or the aminoacetic acid backbone to assess steric/electronic effects. Use molecular docking (AutoDock, Schrödinger) to predict binding affinity to target receptors. Synthesize analogs with isotopic labeling (e.g., ¹³C-methyl groups) for metabolic pathway tracing via NMR or LC-MS .

Q. What advanced separation techniques address challenges in isolating enantiomers?

Chiral chromatography (e.g., Chiralpak IA/IB columns) resolves enantiomers using polysaccharide-based stationary phases. For scale-up, simulate moving bed (SMB) chromatography enhances throughput. Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer, simplifying purification .

Methodological Notes

  • Data Interpretation : Cross-validate experimental results with computational models (e.g., molecular dynamics simulations) to reconcile discrepancies .
  • Batch Consistency : Implement quality control protocols (e.g., peptide content analysis) for sensitive assays .
  • Safety : Refer to SDS guidelines for handling reactive intermediates (e.g., methylating agents) and disposal .

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